N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
N-[2-({3-[(BENZENESULFONYL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-2-FLUOROBENZAMIDE is a complex organic compound that features a benzenesulfonyl group, an oxadiazole ring, and a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({3-[(BENZENESULFONYL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-2-FLUOROBENZAMIDE typically involves multiple steps. One common approach is to start with the preparation of the benzenesulfonylmethyl oxadiazole intermediate. This can be achieved through the reaction of benzenesulfonyl chloride with an appropriate oxadiazole precursor under basic conditions. The resulting intermediate is then coupled with 2-fluorobenzamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[2-({3-[(BENZENESULFONYL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-2-FLUOROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Substitution: The fluorobenzamide moiety can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzenesulfonyl group typically yields sulfone derivatives, while reduction of the oxadiazole ring can produce various heterocyclic compounds.
Scientific Research Applications
N-[2-({3-[(BENZENESULFONYL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-2-FLUOROBENZAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-({3-[(BENZENESULFONYL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-2-FLUOROBENZAMIDE involves its interaction with specific molecular targets. The benzenesulfonyl group may interact with enzymes or receptors, while the oxadiazole ring and fluorobenzamide moiety can modulate the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific biological context and the compound’s intended use.
Comparison with Similar Compounds
Similar Compounds
N-[2-({3-[(BENZENESULFONYL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-BENZAMIDE: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.
N-[2-({3-[(BENZENESULFONYL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-2-CHLOROBENZAMIDE: Contains a chlorine atom instead of fluorine, potentially altering its properties.
Uniqueness
The presence of the fluorine atom in N-[2-({3-[(BENZENESULFONYL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-2-FLUOROBENZAMIDE can enhance its stability, lipophilicity, and binding affinity to certain biological targets, making it unique compared to its analogs.
Properties
Molecular Formula |
C19H17FN4O5S |
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Molecular Weight |
432.4 g/mol |
IUPAC Name |
3-(benzenesulfonylmethyl)-N-[2-[(2-fluorobenzoyl)amino]ethyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C19H17FN4O5S/c20-15-9-5-4-8-14(15)17(25)21-10-11-22-18(26)19-23-16(24-29-19)12-30(27,28)13-6-2-1-3-7-13/h1-9H,10-12H2,(H,21,25)(H,22,26) |
InChI Key |
JKZKRVIHVVBJHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=NOC(=N2)C(=O)NCCNC(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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